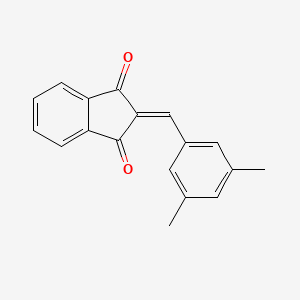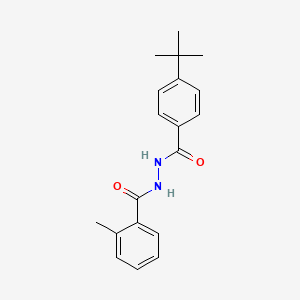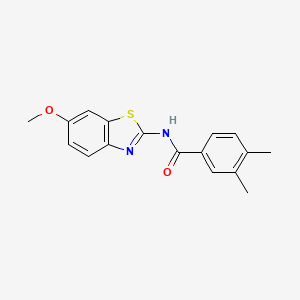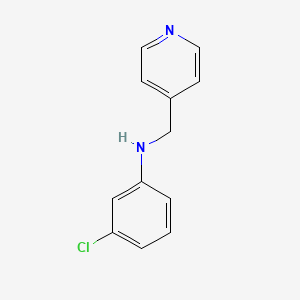
2-(3,5-dimethylbenzylidene)-1H-indene-1,3(2H)-dione
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific aldehydes and diones in the presence of catalysts. For instance, a compound synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol under catalysis by pyridine has been reported, showcasing the typical approach for synthesizing indene-dione derivatives with specific substituents (Asiri & Khan, 2011).
Molecular Structure Analysis
Molecular structure studies often involve spectroscopic and crystallographic methods. For example, crystal structure analysis of brominated indene-dione derivatives has provided insights into their molecular arrangements and defectiveness in crystal tightness compared to their precursors (Chen et al., 2010). Similarly, the molecular structure and vibrational study of indene and its derivatives have been explored using density functional theory calculations, revealing the non-planarity of the molecules and their reactivity and polarity through electrostatic potential surfaces (Prasad et al., 2010).
Chemical Reactions and Properties
Indene-dione derivatives engage in various chemical reactions, including palladium-catalyzed carbonylative annulations, utilizing aryl formate as a CO source for synthesizing substituted indene-1,3(2H)-dione derivatives. This method exhibits broad substrate scope and yields products efficiently (Zhang et al., 2015). Additionally, ultrasound-assisted synthesis has been applied to create 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, highlighting the use of green chemistry principles (Ghahremanzadeh et al., 2011).
Physical Properties Analysis
Investigations into the physical properties of these compounds, including their photoreactivity and photochemistry, have been conducted. For instance, the photoirradiation of cis-2-cyclooctene-1,4-dione in ether has been studied, leading to the formation of specific dimeric structures and trans-[2+4] cycloadducts (Kayama et al., 1974).
Chemical Properties Analysis
The chemical properties of indene-dione derivatives are influenced by their structure, with studies on their catalytic activities and reaction mechanisms offering valuable insights. For example, zirconium-catalyzed syntheses of 2-arylidene indan-1,3-diones demonstrate the catalytic efficiency and environmental benefits of using water as the solvent, also highlighting the inhibitory activity against specific proteases (Oliveira et al., 2018).
科学的研究の応用
Synthesis and Structural Analysis
2-(3,5-Dimethylbenzylidene)-1H-indene-1,3(2H)-dione and its derivatives have been a subject of interest in synthesis and structural analysis. Studies have explored the synthesis, crystal structures, and spectroscopic measurements of related chromophores, demonstrating their push-pull electronic nature and planarity dependent on the length of the π-bridge (Bogdanov, Tillotson, & Timofeeva, 2019). Another study synthesized a similar compound with a focus on its structural confirmation through various spectral analyses (Asiri & Khan, 2011).
Molecular and Vibrational Study
Molecular structure and vibrational studies have been conducted on 1H-indene-1,3(2H)-dione and its derivatives. These studies aim to understand their molecular geometry, vibrational modes, and reactivity compared to related molecules (Prasad et al., 2010); (Pathak et al., 2012).
Synthesis Techniques
Novel synthesis techniques involving this compound have been developed. For example, an ultrasound-assisted synthesis method for derivatives of this compound has been reported, highlighting the use of environmentally benign solvents and efficient yields (Ghahremanzadeh et al., 2011). Similarly, zirconium catalyzed synthesis methods have been employed for producing derivatives with potential inhibitory activity against certain enzymes (Oliveira et al., 2018).
Biological Activities and QSAR
Biological activities of 2-arylidene indan-1,3-diones, which are structurally similar, have been explored. These studies have evaluated their activities against various cell lines and diseases, employing quantitative structure–activity relationship (QSAR) analyses to understand the underlying mechanisms (de Souza et al., 2021).
Stimulus-Responsive Fluorescent Properties
Research has also been conducted on D-π-A 1,4-dihydropyridine derivatives, which exhibit aggregation-induced emission characteristics. These studies have focused on their stimulus-responsive fluorescent properties in various states and their potential applications in cell imaging (Lei et al., 2016).
Tautomeric Stabilization
The stabilization of tautomers of compounds structurally related to 2-(3,5-dimethylbenzylidene)-1H-indene-1,3(2H)-dione has been a subject of research. Studies have focused on the synthesis and stabilization of these tautomers in various conditions, providing insights into their molecular dynamics and interactions (Sigalov et al., 2019).
Palladium-Catalyzed Synthesis
Palladium-catalyzed synthesis methods have been developed for indene-1,3(2H)-dione derivatives. These studies emphasize the efficiency and broad substrate scope of these reactions (Zhang et al., 2015).
特性
IUPAC Name |
2-[(3,5-dimethylphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-11-7-12(2)9-13(8-11)10-16-17(19)14-5-3-4-6-15(14)18(16)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVRUAMGCSIBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylbenzylidene)-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5650398.png)
![(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5650408.png)
![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)
![6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5650439.png)

![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5650464.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5650486.png)
![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)

![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)